4-Chloro-3,5-diiodo-2,6-dimethylpyridine
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Overview
Description
4-Chloro-3,5-diiodo-2,6-dimethylpyridine is a halogenated pyridine derivative with the molecular formula C7H6ClI2N and a molecular weight of 393.39 g/mol . This compound is characterized by the presence of chlorine and iodine atoms at the 4th and 3rd & 5th positions, respectively, on the pyridine ring, along with two methyl groups at the 2nd and 6th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-diiodo-2,6-dimethylpyridine typically involves halogenation reactions. One common method is the iodination of 4-chloro-2,6-dimethylpyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the production process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-diiodo-2,6-dimethylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-3,5-diiodo-2,6-dimethylpyridine has several applications in scientific research:
Biology: The compound can be used in the study of halogenated pyridine derivatives and their biological activities.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-diiodo-2,6-dimethylpyridine involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can form halogen bonds with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,6-dimethylpyridine: A related compound with similar structural features but lacking the iodine atoms.
2-Chloro-4,6-dimethylpyridine-3-carbonitrile: Another derivative with a cyano group at the 3rd position.
Uniqueness
4-Chloro-3,5-diiodo-2,6-dimethylpyridine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and interactions with other molecules. The combination of these halogens can enhance the compound’s potential in various applications, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C7H6ClI2N |
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Molecular Weight |
393.39 g/mol |
IUPAC Name |
4-chloro-3,5-diiodo-2,6-dimethylpyridine |
InChI |
InChI=1S/C7H6ClI2N/c1-3-6(9)5(8)7(10)4(2)11-3/h1-2H3 |
InChI Key |
RZXMFIRDSRRNPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)I)Cl)I |
Origin of Product |
United States |
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